Saudin
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Overview
Description
Saudin is a caged diterpenoid compound first isolated from the African flowering plant Cluytia richardiana. It has garnered significant interest due to its unique chemical structure and potent biological activity, particularly its hypoglycemic effect in rodent models . The compound’s structure includes eight oxygenated carbons, seven stereocenters, two lactone rings, and a 3-substituted furan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of saudin has been a subject of extensive research. One notable method involves a diastereoselective tandem Stille-oxa-electrocyclization reaction . The preparation of this compound typically begins with the synthesis of enone and furan intermediates, which are then united through a transition metal-catalyzed reaction . The Robinson annulation of tetronic acid and methyl vinyl ketone is a key step in the preparation of the enone intermediate .
Industrial Production Methods: While there is no large-scale industrial production method for this compound currently, the synthetic routes developed in research laboratories provide a foundation for potential future industrial applications. The complexity of this compound’s structure poses challenges for large-scale synthesis, but advancements in synthetic chemistry may eventually make industrial production feasible.
Chemical Reactions Analysis
Types of Reactions: Saudin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s highly oxygenated structure and multiple stereocenters make it a versatile substrate for different types of chemical transformations .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include transition metal catalysts (e.g., palladium, nickel), oxidizing agents (e.g., m-chloroperoxybenzoic acid), and reducing agents (e.g., sodium borohydride) . Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Saudin has several scientific research applications due to its unique structure and biological activity. In chemistry, it serves as a template for the discovery and development of new chemical reactions . In biology and medicine, this compound’s hypoglycemic effect makes it a potential lead compound for developing new treatments for diabetes . Additionally, this compound and its derivatives are studied for their potential use in various industrial applications, including the development of new materials and pharmaceuticals .
Mechanism of Action
The hypoglycemic effect of saudin is believed to be mediated through its interaction with specific molecular targets and pathways involved in glucose metabolism . This compound enhances the glucose-triggered release of insulin from pancreatic islets, which helps lower blood glucose levels . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure is thought to play a crucial role in its biological activity .
Comparison with Similar Compounds
Saudin is part of a class of caged diterpenoids, which includes other compounds with similar structures and biological activities. Some related compounds include lanceolide P and other diterpenoids isolated from Clutia lanceolata . Compared to these similar compounds, this compound stands out due to its potent hypoglycemic effect and unique structural features, such as the presence of multiple oxygenated carbons and stereocenters .
Conclusion
This compound is a fascinating compound with a unique structure and significant biological activity. Its synthesis, chemical reactions, and potential applications in scientific research make it a valuable subject of study. As research continues, this compound may pave the way for new discoveries in chemistry, biology, medicine, and industry.
Properties
CAS No. |
94978-16-2 |
---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione |
InChI |
InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
MIZCOUBLUGPQEO-TWLIFTOHSA-N |
SMILES |
CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6 |
Canonical SMILES |
CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saudin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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